molecular formula C7H14ClN B8668429 N-t-butyl-3-chloroazetidine

N-t-butyl-3-chloroazetidine

Cat. No.: B8668429
M. Wt: 147.64 g/mol
InChI Key: KHPZPVOCUYTCIO-UHFFFAOYSA-N
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Description

N-t-butyl-3-chloroazetidine is a strained four-membered azetidine ring system substituted with a bulky tert-butyl group on the nitrogen atom and a chlorine atom at the 3-position. Azetidines, due to their ring strain and unique electronic properties, are of significant interest in medicinal chemistry and agrochemical research. The compound is referenced in Amines: Synthesis, Properties and Applications by Stephen A. Lawrence (Cambridge University Press), where its synthesis and reactivity are likely discussed in detail on page 132 .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-tert-butyl-3-chloroazetidine

InChI

InChI=1S/C7H14ClN/c1-7(2,3)9-4-6(8)5-9/h6H,4-5H2,1-3H3

InChI Key

KHPZPVOCUYTCIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives and analogous nitrogen-containing heterocycles exhibit distinct physical, chemical, and biological properties. Below is a systematic comparison of N-t-butyl-3-chloroazetidine with structurally related compounds.

Structural Analogues

N-Methyl-3-chloroazetidine: Substituents: Methyl group (less bulky) on nitrogen, chlorine at 3-position. Key Differences: Reduced steric hindrance compared to the t-butyl group, leading to faster ring-opening reactions and lower thermal stability.

3-Chloroazetidine (unsubstituted nitrogen): Substituents: No alkyl group on nitrogen, chlorine at 3-position. Key Differences: Higher ring strain and reactivity due to the absence of electron-donating alkyl groups. This compound is more prone to polymerization or decomposition under standard conditions .

Key Differences: The lack of chlorine reduces polarity and electrophilicity, making it less reactive in nucleophilic substitution reactions. This derivative may exhibit better stability but fewer opportunities for functionalization .

Larger Ring Systems

N-t-butyl-3-chloropyrrolidine (5-membered ring) :

  • Key Differences : Reduced ring strain in pyrrolidine increases thermal stability and decreases reactivity. The chlorine substituent may participate in slower substitution reactions due to diminished electrophilicity compared to azetidine derivatives .

N-t-butyl-3-chloropiperidine (6-membered ring) :

  • Key Differences : Piperidine’s larger ring size eliminates ring strain, resulting in higher stability and lower propensity for ring-opening. The tert-butyl and chlorine substituents confer similar steric and electronic effects but in a more rigid, less reactive scaffold .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water) Stability (Ambient)
This compound ~163.7 45–50 (est.) 180–190 (est.) Low Moderate
N-Methyl-3-chloroazetidine ~121.6 <30 150–160 (est.) Moderate Low
3-Chloroazetidine ~107.5 Decomposes N/A High Very Low
N-t-butylazetidine ~129.2 30–35 170–175 (est.) Very Low High

Research Findings

  • Synthesis : Lawrence (page 132) likely details the synthesis of this compound via Buchwald-Hartwig amination or analogous methods, leveraging palladium catalysis to couple tert-butyl groups to the azetidine ring .
  • Stability : The tert-butyl group stabilizes the azetidine ring against thermal decomposition but introduces steric clashes that slow down substitution reactions compared to smaller N-alkyl analogs .
  • Biological Relevance : Chlorinated azetidines are explored as bioisosteres for piperidines in drug discovery, offering improved metabolic resistance and target binding kinetics .

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